N-cyclopropyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
N-cyclopropyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a piperidine carboxamide moiety and substituted with a 2-methylphenyl group. This scaffold is structurally distinct due to its bicyclic thienopyrimidine system, which confers unique electronic and steric properties. The cyclopropyl and carboxamide groups enhance metabolic stability and solubility, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial therapies.
Properties
IUPAC Name |
N-cyclopropyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-13-5-2-3-7-16(13)17-12-29-19-18(17)24-22(25-21(19)28)26-10-4-6-14(11-26)20(27)23-15-8-9-15/h2-3,5,7,12,14-15H,4,6,8-11H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBGQVLBDUGRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
This compound is believed to exert its effects primarily through the inhibition of specific kinases involved in cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes such as mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinases (PI3K), which are crucial in cancer progression and immune response modulation .
- Receptor Modulation: It may interact with cell surface receptors, altering downstream signaling cascades that affect cell proliferation and survival .
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies: In cell lines such as HCT116 (colon cancer), compounds targeting CDK2 and CDK9 showed IC50 values in the low micromolar range (e.g., 0.004 μM for CDK2) .
| Compound | Target | IC50 (μM) |
|---|---|---|
| 20a | CDK2 | 0.004 |
| 20a | CDK9 | 0.009 |
Antiviral Activity
Some derivatives of thienopyrimidines have demonstrated antiviral activity against various viruses by inhibiting viral replication through mechanisms similar to those observed in anticancer studies .
Case Studies
- Clinical Trials: A clinical trial (NCT03743350) evaluated a related compound's efficacy in non-small cell lung cancer (NSCLC) with specific mutations. The study focused on the compound's ability to selectively inhibit HER family kinases, showcasing its potential in targeted therapies .
- Preclinical Models: In animal models, compounds with similar structures have shown promise in reducing tumor size and improving survival rates when used in combination with other therapies .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-cyclopropyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide exhibit significant anticancer properties. They function as inhibitors of specific kinases involved in cancer cell proliferation and survival. For example, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit p38 mitogen-activated protein kinase (MAPK), which is crucial in cancer signaling pathways .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes or receptors, potentially disrupting their function. Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, derivatives of thieno[3,2-d]pyrimidines were evaluated for their ability to inhibit tumor growth in xenograft models. The results demonstrated that compounds with structural similarities to this compound significantly reduced tumor size compared to controls .
Case Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests potential for development into new antimicrobial therapies .
Comparison with Similar Compounds
Key differences :
Core Structure: The target compound uses a rigid thieno[3,2-d]pyrimidin-4-one system, whereas analogues in feature tetrahydropyrimidine or dihydropyridine cores.
Substituents: The 2-methylphenyl group at position 7 contrasts with the nitro-, fluoro-, or quinoline-substituted aromatic groups in analogues. This substitution reduces electron-withdrawing effects, possibly altering reactivity and bioavailability.
Physicochemical Properties
Key observations :
- The absence of a thioxo group (present in analogues) may reduce hydrogen-bonding capacity but increase metabolic stability .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Answer:
Optimization requires careful selection of reaction conditions:
- Solvent and base systems : Dichloromethane with NaOH is effective for nucleophilic substitution steps, as demonstrated in analogous thienopyrimidine syntheses .
- Purification : Multi-step purification (e.g., column chromatography followed by recrystallization) ensures high purity (>95%), as seen in structurally related acetamide derivatives .
- Monitoring : Use HPLC to track reaction progress and confirm purity, with thresholds set at ≥98% for biological assays .
Basic: How can researchers characterize the molecular structure of this compound to confirm its identity?
Answer:
- Spectroscopic methods :
- X-ray crystallography : Resolve 3D conformation, particularly the piperidine-carboxamide torsion angle, using protocols from crystallized piperidine-carboxamide analogs .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Answer:
- Substituent variation : Modify the 2-methylphenyl or cyclopropyl groups to assess impact on target binding. For example, replacing methylphenyl with fluorophenyl enhances solubility in related pyrimidines .
- Computational modeling : Perform docking studies with the thieno[3,2-d]pyrimidin-4-one core to predict interactions with kinase ATP-binding pockets .
- Pharmacophore mapping : Use QSAR models to correlate electronic properties (e.g., logP, polar surface area) with activity .
Advanced: How can researchers resolve discrepancies in biological activity data across different assay conditions?
Answer:
- Assay standardization : Control variables like ATP concentration (10 µM vs. 100 µM) in kinase inhibition assays, as seen in pyrazolo[4,3-d]pyrimidine studies .
- Orthogonal validation : Confirm cytotoxicity results using both MTT and apoptosis markers (e.g., caspase-3 activation) .
- Statistical analysis : Apply Design of Experiments (DoE) to identify confounding factors, as demonstrated in flow-chemistry optimizations .
Basic: What in vitro models are appropriate for initial evaluation of this compound’s therapeutic potential?
Answer:
- Cancer models : Test cytotoxicity in cell lines with high kinase expression (e.g., HeLa for EGFR, MCF-7 for HER2) .
- Enzymatic assays : Use recombinant kinases (e.g., CDK2/cyclin E) at 1–10 nM enzyme concentrations to measure IC50 .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .
Advanced: What techniques identify the primary biological targets of this compound?
Answer:
- Affinity chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets like PI3Kγ .
- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify synthetic lethal interactions .
Basic: What analytical methods assess the compound’s stability under various storage and physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–13, UV light, and 40–80°C for 48 hours, then quantify degradation products via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 1 hour) and measure remaining intact compound using LC-MS .
- Solid-state stability : Monitor crystallinity changes (via PXRD) under 75% relative humidity .
Advanced: How to design a study comparing the efficacy of this compound with structurally similar analogs?
Answer:
- Analog selection : Include derivatives with variations in the piperidine-carboxamide linker or thienopyrimidinone substituents .
- Dose-response curves : Compare IC50 values across 3–5 log concentrations in parallel assays .
- Molecular dynamics simulations : Analyze binding mode differences (e.g., hydrogen bonding with Asp104 in EGFR) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as acetamide derivatives can cause irritation .
- Ventilation : Perform reactions in fume hoods due to potential dust formation during weighing .
- Spill management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
Advanced: How to investigate the metabolic pathways and pharmacokinetics of this compound?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF .
- CYP inhibition screening : Test against CYP3A4/2D6 at 10 µM to assess drug-drug interaction risks .
- In vivo PK : Administer 10 mg/kg IV/PO in rodents and calculate bioavailability using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
